molecular formula C15H17Cl2N3O2 B5413813 2-(2,4-Dichloro-phenoxy)-N-(3-imidazol-1-yl-propyl)-propionamide

2-(2,4-Dichloro-phenoxy)-N-(3-imidazol-1-yl-propyl)-propionamide

Cat. No.: B5413813
M. Wt: 342.2 g/mol
InChI Key: TXJUGEQXMMVYCP-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole rings are present in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an imidazole ring and a dichlorophenoxy group in the compound would likely make it polar and capable of participating in hydrogen bonding .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many drugs that contain an imidazole ring work by inhibiting the production of certain enzymes .

Future Directions

The future directions for research on this compound would likely depend on its intended use and how well it performs in that role. For example, if it’s being developed as a drug, future research might focus on improving its efficacy or reducing its side effects .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3-imidazol-1-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2/c1-11(22-14-4-3-12(16)9-13(14)17)15(21)19-5-2-7-20-8-6-18-10-20/h3-4,6,8-11H,2,5,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJUGEQXMMVYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1C=CN=C1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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